4-[1-(Diethylamino)ethyl]benzonitrile chemical structure and properties
4-[1-(Diethylamino)ethyl]benzonitrile chemical structure and properties
An In-Depth Technical Guide to 4-[1-(Diethylamino)ethyl]benzonitrile
Foreword: Navigating the Landscape of a Niche Chemical Entity
This technical guide addresses the chemical structure, properties, and potential applications of 4-[1-(Diethylamino)ethyl]benzonitrile. It is important to note that this specific compound is not widely documented in publicly available scientific literature. Consequently, this document synthesizes information from structurally related analogs and employs established principles of organic chemistry to project its characteristics and potential synthesis pathways. This approach provides a robust framework for researchers and drug development professionals interested in this and similar molecules.
Molecular Identity and Physicochemical Profile
4-[1-(Diethylamino)ethyl]benzonitrile is an aromatic compound featuring a central benzene ring substituted with a nitrile group and a 1-(diethylamino)ethyl group at the para position. The presence of a chiral center at the benzylic carbon of the ethyl substituent means this compound can exist as a racemic mixture or as individual enantiomers.
Chemical Structure
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IUPAC Name: 4-[1-(diethylamino)ethyl]benzonitrile
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Molecular Formula: C₁₃H₁₈N₂
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Molecular Weight: 202.30 g/mol
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CAS Number: Not assigned (as of early 2026)
Predicted Physicochemical Properties
The properties outlined below are estimates based on data from analogous compounds like 4-(diethylamino)benzonitrile and 4-ethylbenzonitrile. Experimental verification is required for definitive characterization.
| Property | Predicted Value / Characteristic | Source/Basis for Prediction |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy with similar alkylated benzonitriles and amines. |
| Boiling Point | > 200 °C at atmospheric pressure | Extrapolation from related structures. |
| Melting Point | < 25 °C | General trend for similar non-symmetrical aromatic amines. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water. | Based on the hydrophobic benzene ring and alkyl groups, and the polar nitrile and amine functionalities. |
| pKa (of the conjugate acid) | 8.5 - 9.5 | Typical range for protonated tertiary amines. |
Proposed Synthesis Pathway: Reductive Amination
A robust and high-yield method for synthesizing 4-[1-(Diethylamino)ethyl]benzonitrile is the reductive amination of 4-acetylbenzonitrile with diethylamine. This two-step, one-pot reaction is a cornerstone of amine synthesis due to its efficiency and the wide availability of starting materials.
Reaction Principle
The synthesis proceeds via two key stages:
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Imine Formation: The carbonyl group of 4-acetylbenzonitrile reacts with diethylamine to form an intermediate iminium ion. This reaction is typically acid-catalyzed to facilitate the dehydration step.
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Reduction: The iminium ion is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final tertiary amine product. STAB is the preferred reagent for this transformation as it is mild, tolerant of various functional groups, and does not reduce the starting ketone.
Step-by-Step Experimental Protocol
Materials:
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4-Acetylbenzonitrile
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Diethylamine
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Sodium triacetoxyborohydride (STAB)
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Dichloromethane (DCM), anhydrous
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Acetic acid (glacial)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-acetylbenzonitrile (1.0 equivalent) and anhydrous dichloromethane.
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Addition of Reagents: Add diethylamine (1.2 equivalents) to the solution, followed by glacial acetic acid (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.
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Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may cause a slight exotherm. Maintain the temperature below 30 °C.
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Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
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Final Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 4-[1-(Diethylamino)ethyl]benzonitrile.
Synthesis Workflow Diagram
Caption: Proposed synthesis of 4-[1-(Diethylamino)ethyl]benzonitrile.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
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Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.2-7.8 ppm), corresponding to the AA'BB' system of the para-substituted benzene ring.
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Benzylic Proton: A quartet at approximately δ 3.5-4.0 ppm, coupled to the adjacent methyl protons.
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Diethylamino Protons: Two overlapping quartets for the -CH₂- groups at δ 2.5-3.0 ppm, coupled to the adjacent methyl protons of the ethyl groups.
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Methyl Protons (on ethyl chain): A doublet for the methyl group attached to the benzylic carbon at δ 1.3-1.6 ppm.
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Methyl Protons (on diethylamino group): A triplet for the two methyl groups of the diethylamino moiety at δ 0.9-1.2 ppm.
¹³C NMR Spectroscopy
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Nitrile Carbon: A quaternary carbon signal around δ 118-122 ppm.
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Aromatic Carbons: Four signals in the aromatic region (δ 125-150 ppm), with the carbon attached to the nitrile group being the most downfield.
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Benzylic Carbon: A signal at δ 55-65 ppm.
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Diethylamino Carbons: Signals for the -CH₂- carbons at δ 45-55 ppm and the -CH₃ carbons at δ 10-15 ppm.
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Ethyl Chain Methyl Carbon: A signal for the methyl group attached to the benzylic carbon at δ 20-25 ppm.
Potential Applications in Drug Development and Research
While specific biological activities for 4-[1-(Diethylamino)ethyl]benzonitrile have not been reported, the broader class of substituted aminonitriles has shown potential in various therapeutic areas.[1]
Role as a Pharmacophore
The benzonitrile moiety is a versatile functional group in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor and its strong electron-withdrawing nature can modulate the electronic properties of the aromatic ring, influencing interactions with biological targets.
Potential as a CNS-Active Agent
The tertiary amine and the overall lipophilicity of the molecule suggest it may have the ability to cross the blood-brain barrier. Many CNS-active drugs contain similar structural motifs. Further research could explore its potential as a ligand for G-protein coupled receptors (GPCRs), ion channels, or as an enzyme inhibitor within the central nervous system.[1]
Application in Chemical Biology
As a novel chemical entity, this compound could serve as a building block for creating libraries of related molecules for high-throughput screening against various biological targets. Its synthesis is straightforward, allowing for the generation of derivatives with modified properties.
Hypothetical Mechanism of Action
Caption: Potential interaction of the molecule with a target receptor.
Safety and Handling
No specific toxicity data is available for 4-[1-(Diethylamino)ethyl]benzonitrile. However, based on related compounds, the following precautions should be observed:
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicity: Amines and nitriles can be toxic if inhaled, ingested, or absorbed through the skin. Avoid direct contact.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
4-[1-(Diethylamino)ethyl]benzonitrile represents an interesting, yet underexplored, chemical scaffold. The proposed synthesis via reductive amination offers a reliable route to access this compound for further investigation. Its structural features suggest potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers to begin exploring the properties and utility of this novel molecule.
References
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In Silico Pharmacological Prediction of Substituted Aminonitriles. (2023). MDPI. Available at: [Link]
